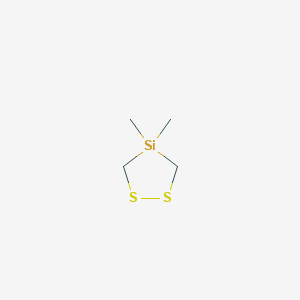
L-Prolyl-L-methionyl-L-asparaginyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolyl-L-methionyl-L-asparaginyl-L-proline is a tetrapeptide composed of the amino acids proline, methionine, asparagine, and proline This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-methionyl-L-asparaginyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Automation of SPPS allows for efficient and high-throughput production of peptides.
化学反应分析
Types of Reactions
L-Prolyl-L-methionyl-L-asparaginyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified amino acid residues with altered side chains.
科学研究应用
L-Prolyl-L-methionyl-L-asparaginyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Prolyl-L-methionyl-L-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The proline residues contribute to the peptide’s conformational stability, while methionine and asparagine residues may participate in binding interactions with target proteins. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
相似化合物的比较
Similar Compounds
L-Prolyl-L-methionyl-L-asparaginyl-L-arginine: Similar structure but with an arginine residue instead of proline.
L-Prolyl-L-methionyl-L-asparaginyl-L-phenylalanine: Contains phenylalanine instead of proline.
L-Prolyl-L-methionyl-L-asparaginyl-L-tyrosine: Contains tyrosine instead of proline.
Uniqueness
L-Prolyl-L-methionyl-L-asparaginyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two proline residues contributes to its conformational rigidity, while methionine and asparagine provide functional groups for potential interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
915224-06-5 |
|---|---|
分子式 |
C19H31N5O6S |
分子量 |
457.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-4-amino-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H31N5O6S/c1-31-9-6-12(22-16(26)11-4-2-7-21-11)17(27)23-13(10-15(20)25)18(28)24-8-3-5-14(24)19(29)30/h11-14,21H,2-10H2,1H3,(H2,20,25)(H,22,26)(H,23,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
NJZUCKAFVLTVJJ-XUXIUFHCSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |
规范 SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
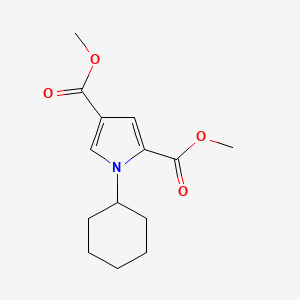

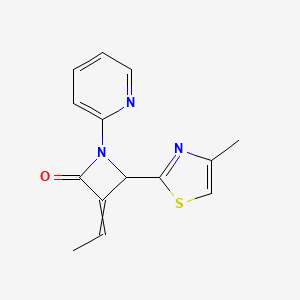
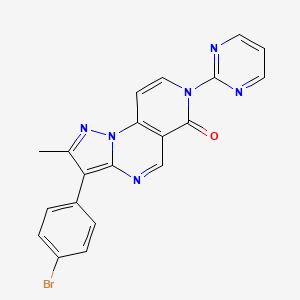
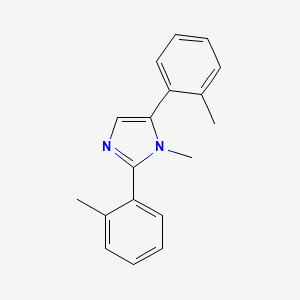


![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

